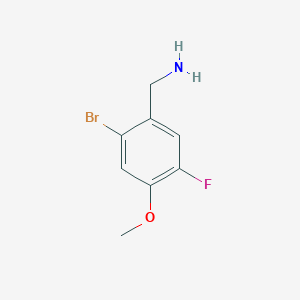
2-Bromo-5-fluoro-4-methoxybenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-4-methoxybenzylamine is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of benzylamine, featuring bromine, fluorine, and methoxy substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzylamine typically involves the bromination and fluorination of a methoxy-substituted benzylamine precursor. One common method includes the reaction of 2-bromo-5-fluoro-4-methoxybenzaldehyde with an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-fluoro-4-methoxybenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed reactions are commonly used for substitution, employing reagents such as boronic acids or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, benzaldehydes, and other aromatic compounds, depending on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-4-methoxybenzylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-4-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The methoxy group enhances its solubility and stability, facilitating its use in different applications .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluorobenzaldehyde: Shares similar bromine and fluorine substituents but lacks the methoxy group.
2-Bromo-5-fluoro-4-methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-fluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzylamine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H9BrFNO |
|---|---|
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
(2-bromo-5-fluoro-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFNO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3 |
InChI-Schlüssel |
MWESMYXRFXRZBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)Br)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


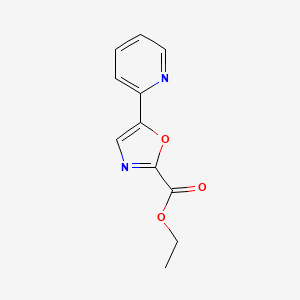

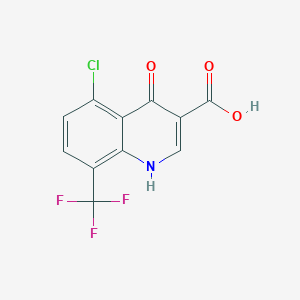
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
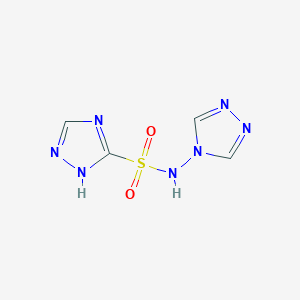
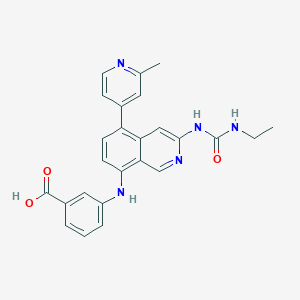

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
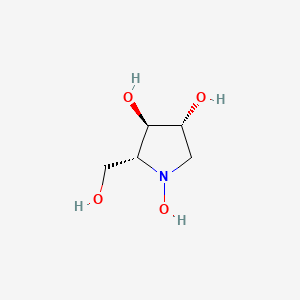
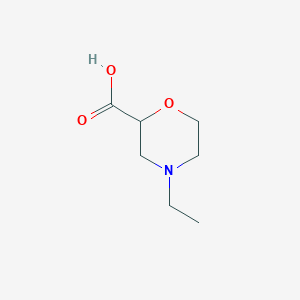
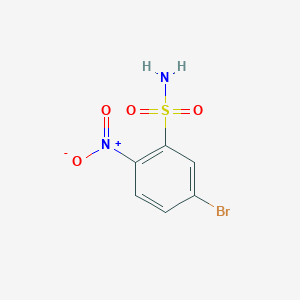
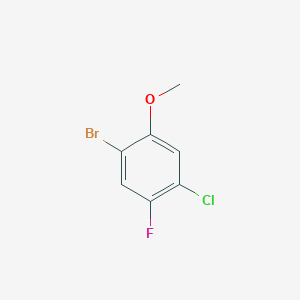
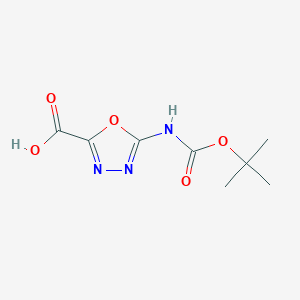
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
